![molecular formula C28H29Cl2N3O3 B8631432 Netarsudil dihydrochloride](/img/structure/B8631432.png)
Netarsudil dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Netarsudil dihydrochloride is a medication primarily used for the treatment of glaucoma and ocular hypertension. It is a rho kinase inhibitor that helps reduce intraocular pressure by increasing the outflow of aqueous humor through the trabecular meshwork and decreasing episcleral venous pressure .
准备方法
The preparation of Netarsudil dihydrochloride involves several synthetic routes and reaction conditions. One of the methods includes the preparation of racemic Boc-protected Netarsudil, followed by the resolution of the racemic mixture to obtain the desired (S)-enantiomer. The process involves the use of novel intermediates and polymorphic forms of the (S)-Netarsudil salts . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
Netarsudil dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Treatment of Glaucoma and Ocular Hypertension
Netarsudil ophthalmic solution (0.02%) is FDA-approved for managing primary open-angle glaucoma (POAG) and ocular hypertension. Clinical trials have demonstrated its efficacy in significantly reducing IOP compared to placebo and other treatments:
- Phase 2 Clinical Trials : Showed that netarsudil 0.02% provided significant IOP reduction in patients with POAG or ocular hypertension, with a favorable safety profile .
- Phase 3 Clinical Trials : Confirmed its superiority over ripasudil, another glaucoma treatment, in lowering IOP effectively .
Steroid-Induced Glaucoma
Recent studies suggest that netarsudil may be beneficial for patients suffering from steroid-induced glaucoma. The drug's ability to inhibit ROCK can counteract the effects of steroids that elevate IOP through Wnt signaling pathways .
Scientific Research Applications
Netarsudil dihydrochloride is also utilized in various research domains:
Pharmacological Studies
- Rho Kinase Inhibition : It serves as a model compound to explore the effects of ROCK inhibition on cellular processes such as cell migration and proliferation.
- Mechanistic Studies : Researchers utilize netarsudil to investigate its impact on actin dynamics within trabecular meshwork cells, contributing to insights into cellular mechanics and disease processes related to glaucoma.
Quality Control in Pharmaceutical Development
Netarsudil is employed as a reference compound in the development of new pharmaceuticals, particularly those targeting similar pathways involved in IOP regulation.
Case Studies and Real-World Evidence
Several studies have documented real-world efficacy and safety profiles for netarsudil:
- Multicenter Open-Label Study : Evaluated netarsudil's effectiveness as monotherapy or in combination with other IOP-lowering medications, demonstrating significant reductions in IOP across diverse patient populations .
- Adverse Event Reporting : While generally well-tolerated, some cases of conjunctival hyperemia were reported, emphasizing the importance of monitoring during treatment .
Data Tables
Study Type | Concentration | Patient Population | Key Findings |
---|---|---|---|
Phase 2 Clinical Trial | 0.02% | Japanese Patients | Significant IOP reduction vs. placebo |
Phase 3 Clinical Trial | 0.02% | Mixed Population | Superior efficacy over ripasudil |
Real-World Study | 0.02% | Various | Effective as monotherapy or combination |
作用机制
The mechanism of action of Netarsudil dihydrochloride involves the inhibition of the enzyme rho kinase. This inhibition leads to an increase in the outflow of aqueous humor through the trabecular meshwork and a reduction in episcleral venous pressure. Additionally, this compound inhibits the norepinephrine transporter, further contributing to its ocular hypotensive effects .
相似化合物的比较
Netarsudil dihydrochloride is unique compared to other similar compounds due to its dual mechanism of action as a rho kinase inhibitor and norepinephrine transport inhibitor. Similar compounds include:
Latanoprostene bunod: A nitric oxide-donating prostaglandin F2α analogue that increases aqueous outflow through both trabecular and uveoscleral pathways.
Ripasudil: Another rho kinase inhibitor used for the treatment of glaucoma and ocular hypertension.
This compound stands out due to its specific targeting of the conventional trabecular pathway and its additional inhibition of the norepinephrine transporter, making it a first-in-class medication for glaucoma treatment .
属性
分子式 |
C28H29Cl2N3O3 |
---|---|
分子量 |
526.4 g/mol |
IUPAC 名称 |
[4-[3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;dihydrochloride |
InChI |
InChI=1S/C28H27N3O3.2ClH/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;;/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H |
InChI 键 |
LDKTYVXXYUJVJM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。